

"3-Bromo-1H-pyrazolo[3,4-B]pyrazine" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Bromo-1H-pyrazolo[3,4-B]pyrazine

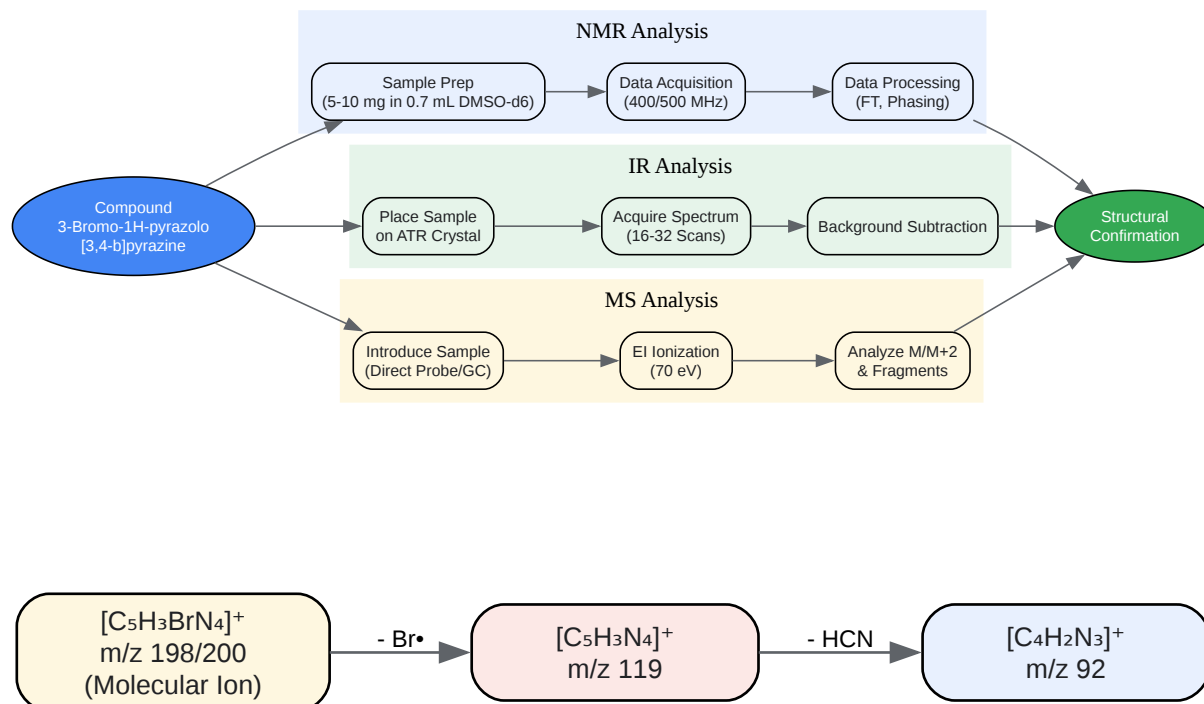
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Introduction

3-Bromo-1H-pyrazolo[3,4-b]pyrazine belongs to a class of nitrogen-rich fused heterocyclic scaffolds. Such systems are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and their structural resemblance to purine analogs, suggesting potential applications as kinase inhibitors or as building blocks for functional materials.^[1]

Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where identity, purity, and stability are paramount. This guide details the expected outcomes and best-practice methodologies for analyzing **3-Bromo-1H-pyrazolo[3,4-b]pyrazine** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).



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References

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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